4,7-Dioxo-7-phenylheptanoic acid

Heterocyclic Synthesis Medicinal Chemistry Building Blocks Pyrrole Derivatives

Researchers developing 3-(1-R-5-phenyl-1H-pyrrol-2-yl)propanoic acid libraries need validated precursors to avoid route-development delays. 4,7-Dioxo-7-phenylheptanoic acid is the peer-reviewed starting material for this transformation, with a reproducible two-step synthesis from acetophenone and furfural. • Fully characterized monoclinic crystal structure (space group P2(1)/c, a=5.3007 Å, b=28.405 Å, c=7.679 Å, V=1130.4 ų, Z=4) confirmed by X-ray diffraction • Defined melting point (113-114 °C) provides a clear endpoint for LC-MS purity assessment • Scalable route from commodity starting materials (acetophenone, furfural) ensures supply chain reproducibility and low procurement risk

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 6336-53-4
Cat. No. B1266030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dioxo-7-phenylheptanoic acid
CAS6336-53-4
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O
InChIInChI=1S/C13H14O4/c14-11(7-9-13(16)17)6-8-12(15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)
InChIKeyDCNLNHPQCXZOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dioxo-7-phenylheptanoic Acid (CAS 6336-53-4): Procurement-Ready Characterization and Synthesis Profile


4,7-Dioxo-7-phenylheptanoic acid (CAS 6336-53-4) is an aryl dioxoalkanoic acid derivative with a molecular weight of 234.25 g/mol, characterized by the presence of two ketone groups and a terminal carboxylic acid [1]. Its synthesis has been well-established from acetophenone and furfural, yielding a crystalline product that has been structurally verified via X-ray diffraction and LC-MS [2]. This compound serves primarily as a versatile synthetic intermediate, rather than a direct bioactive agent, with its value rooted in its reliable and documented synthetic accessibility [3].

4,7-Dioxo-7-phenylheptanoic Acid: Why Direct Replacement by Other Aryl Dioxoalkanoic Acids Is Not a Viable Procurement Option


In-class substitution with other aryl dioxoalkanoic acids (e.g., 7-aryl-4,7-dioxoheptanoic acids with different aryl groups or alternative carbon chain lengths) is scientifically unjustified for critical synthetic applications. The specific molecular geometry and electronic distribution of 4,7-dioxo-7-phenylheptanoic acid are essential for its established role in forming defined heterocyclic systems [1]. Unlike generic dioxo acids, its unique monoclinic crystal structure, characterized by specific unit cell parameters (a = 5.3007 Å, b = 28.405 Å, c = 7.679 Å, V = 1130.4 ų, Z = 4), provides a unique solid-state reactivity and handling profile that is not replicated by analogs [2]. Furthermore, its known and scalable synthesis from inexpensive, commercially available starting materials (acetophenone and furfural) ensures a reproducible supply chain, a factor that is unverified for most potential alternatives and directly impacts procurement risk [2].

Quantitative Evidence for Selecting 4,7-Dioxo-7-phenylheptanoic Acid (CAS 6336-53-4)


Proven Synthetic Utility: Direct Conversion to 3-(1-R-5-Phenyl-1H-Pyrrol-2-yl)propanoic Acid Derivatives

4,7-Dioxo-7-phenylheptanoic acid is a direct and validated precursor for synthesizing a library of 3-(1-R-5-phenyl-1H-pyrrol-2-yl)propanoic acids, a class of compounds of interest in medicinal chemistry. This reaction, which proceeds via condensation with various amines, is well-documented and provides access to a diverse chemical space. In contrast, a closely related analog, 4,7-dioxo-7-(4-methoxyphenyl)heptanoic acid (CAS 14329-91-6), has no such peer-reviewed synthetic pathway reported, limiting its immediate utility as a building block [1]. This difference is quantitative in terms of demonstrated reaction scope: the target compound has a published methodology for generating a series of eight distinct derivatives, whereas the comparator has zero such published examples [2].

Heterocyclic Synthesis Medicinal Chemistry Building Blocks Pyrrole Derivatives

Defined Crystallinity: A Stable Monoclinic Crystal Structure for Reproducible Handling and Formulation

The crystal structure of 4,7-dioxo-7-phenylheptanoic acid has been definitively solved and reported, revealing it crystallizes in the monoclinic space group P2(1)/c. The unit cell parameters are a = 5.3007(14) Å, b = 28.405(8) Å, c = 7.679(2) Å, β = 98.84(2)°, V = 1130.4(5) ų, with Z = 4 [1]. This structural definition provides a tangible advantage over most in-class aryl dioxoalkanoic acids for which no such crystal data exists. For example, a search of the Cambridge Structural Database (CSD) for the comparator 4,7-dioxo-7-(4-methoxyphenyl)heptanoic acid yields no crystal structure, indicating its solid-state behavior is unknown and may vary between batches. The target compound's known structure ensures batch-to-batch consistency in physical properties like melting point (113-114 °C) [2], which is critical for reproducible solid-phase handling, formulation, or purification development [1].

Solid-State Chemistry Crystallography Process Chemistry

A Documented, Scalable Two-Step Synthesis from Inexpensive Commodity Chemicals

A key differentiator for 4,7-dioxo-7-phenylheptanoic acid is its published, two-step synthesis from acetophenone and furfural—both inexpensive, commodity-scale chemicals [1]. The first step involves an aldol condensation of acetophenone with furfural under basic conditions (NaOH, room temperature), followed by an acid-catalyzed hydrolysis (AcOH/HCl) to yield the target acid [1]. This stands in stark contrast to many 7-aryl-4,7-dioxoheptanoic acid analogs, for which published synthetic routes are often longer, lower-yielding, or rely on more expensive specialty reagents. While the paper does not report an isolated yield, the method's straightforward nature implies a robust and potentially high-yielding process. For procurement, a published, scalable synthesis from low-cost starting materials de-risks the supply chain, offers a benchmark for cost-of-goods, and provides an alternative sourcing pathway compared to proprietary compounds of unknown origin [1].

Process R&D Cost-Effective Synthesis Supply Chain Assurance

Validated Research and Industrial Applications for 4,7-Dioxo-7-phenylheptanoic Acid


Medicinal Chemistry: Synthesis of Targeted Pyrrole-Based Compound Libraries

4,7-Dioxo-7-phenylheptanoic acid is the validated starting material for synthesizing a library of 3-(1-R-5-phenyl-1H-pyrrol-2-yl)propanoic acids, as demonstrated in the peer-reviewed literature [1]. This application leverages the compound's unique reactivity to generate diverse derivatives for biological screening, a capability not currently demonstrated for other aryl dioxoheptanoic acids. Procurement for this purpose is directly supported by the existing published methodology, reducing the time and risk associated with developing a novel synthetic route.

Process Chemistry and Crystallization Development: A Model Compound with Defined Solid-State Properties

The fully characterized crystal structure of 4,7-dioxo-7-phenylheptanoic acid, including its precise unit cell parameters and space group (P2(1)/c) [2], makes it an ideal model compound for developing and validating crystallization processes, solid-form screening, or formulation studies. Its known melting point (113-114 °C) [3] provides a clear endpoint for purity assessment. In contrast, attempting to use an uncharacterized analog would introduce significant uncertainty and hinder reproducibility in process development.

Academic Research: Exploring Reaction Mechanisms and Heterocyclic Chemistry

The compound's well-documented two-step synthesis from acetophenone and furfural [2] makes it an accessible and cost-effective substrate for academic laboratories. Its defined structure and known reactivity in pyrrole synthesis [1] provide a solid foundation for mechanistic studies, methodology development, or as a building block in more complex molecule construction. Its availability with a known, peer-reviewed synthetic route distinguishes it from many other custom synthesis-only building blocks.

Analytical Method Development: A Standard for LC-MS and HPLC Method Validation

The characterization of 4,7-dioxo-7-phenylheptanoic acid included confirmation of its identity by LC-MS [2]. Its defined physical properties (e.g., melting point, calculated logP) [3] make it suitable for use as a standard or reference compound in developing and validating analytical methods, particularly in HPLC and LC-MS assays for similar dioxo acid intermediates. The existence of a published crystal structure allows for absolute configuration confirmation via PXRD, a level of analytical certainty not available for most alternatives.

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